

A Technical Guide to 1,3-Propylene-d6 Thiourea for Advanced Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Propylene-d6 thiourea

Cat. No.: B15139014

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **1,3-Propylene-d6 thiourea**, a deuterated analogue of propylene thiourea. This isotopically labeled compound is a valuable tool in analytical chemistry, particularly for quantitative studies using mass spectrometry. This document outlines its commercial availability, physicochemical properties, and its primary application as an internal standard in bioanalytical methods. Detailed experimental protocols, data presentation, and workflow visualizations are provided to support its use in a research and drug development context.

Commercial Availability and Physical Properties

1,3-Propylene-d6 thiourea is available from several specialized chemical suppliers. The quality and specifications may vary between suppliers, and it is recommended to obtain a certificate of analysis for specific batch information.

Table 1: Commercial Suppliers of **1,3-Propylene-d6 Thiourea**

Supplier Name	Website	Notes
Toronto Research Chemicals (TRC)	--INVALID-LINK--	A common source for this compound.
LGC Standards	--INVALID-LINK--	Provides certified reference materials.
ChemicalBook	--INVALID-LINK--	Lists multiple suppliers and pricing. [1]
CymitQuimica	--INVALID-LINK--	European supplier. [2]
CDN Isotopes	--INVALID-LINK--	Specializes in stable isotope-labeled compounds.

Table 2: Physicochemical and Spectroscopic Data for **1,3-Propylene-d6 Thiourea**

Property	Value	Reference/Source
Chemical Name	4,4,5,5,6,6-hexadeuterio-1,3-diazinane-2-thione	LGC Standards[3]
Synonyms	Tetrahydropyrimidine-2(1H)-thione-d6, Cyclic propylene-d6 thiourea	CymitQuimica[2]
CAS Number	1219802-05-7	LGC Standards[3]
Molecular Formula	C ₄ H ₂ D ₆ N ₂ S	CymitQuimica[2]
Molecular Weight	122.22 g/mol	CymitQuimica[2]
Appearance	White to Off-White Solid	ChemicalBook
Melting Point	207 - 209°C	ChemicalBook
Isotopic Enrichment	≥98 atom % D	CDN Isotopes
Purity	Typically >95% (HPLC)	Adva Tech Group
Solubility	DMSO (Slightly), Methanol (Slightly)	ChemicalBook
SMILES	[2H]C1([2H])NC(=S)NC([2H])([2H])C1([2H])[2H]	CymitQuimica[2]
InChI	InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7)/i1D2,2D2,3D2	CymitQuimica[2]

Core Application: Internal Standard for Quantitative Analysis

The primary and most critical application of **1,3-Propylene-d6 thiourea** is as an internal standard (IS) in quantitative analytical methods, particularly those employing isotope dilution mass spectrometry (IDMS). In this role, it is used to accurately quantify its non-deuterated counterpart, propylene thiourea (PTU). PTU is a metabolite of dithiocarbamate fungicides like

propineb and its presence in food and environmental samples is a subject of regulatory monitoring.

The use of a stable isotope-labeled internal standard like **1,3-Propylene-d6 thiourea** is considered the gold standard in quantitative mass spectrometry. This is because it shares very similar chemical and physical properties with the analyte (PTU), meaning it behaves almost identically during sample preparation, chromatography, and ionization. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard, allowing for accurate correction and thus a more precise and accurate final quantification.

Experimental Protocol: Quantification of Propylene Thiourea in a Food Matrix using LC-MS/MS

The following is a representative experimental protocol for the quantification of propylene thiourea (PTU) in a food matrix (e.g., baby food) using **1,3-Propylene-d6 thiourea** as an internal standard. This protocol is based on methodologies described in the scientific literature for the analysis of PTU.^{[4][5]}

Materials and Reagents

- Analytes: Propylene thiourea (PTU) analytical standard, **1,3-Propylene-d6 thiourea** (Internal Standard).
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid.
- Chemicals: Ammonium acetate, Anhydrous magnesium sulfate, Sodium chloride.
- Sample Preparation: Centrifuge tubes (15 mL and 50 mL), Syringe filters (0.22 µm).

Sample Preparation (QuEChERS-based Extraction)

- Homogenization: Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.
- Internal Standard Spiking: Add a known amount of **1,3-Propylene-d6 thiourea** solution in methanol to the sample.

- Extraction: Add 10 mL of water and 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute.
- Salting-out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately shake for 1 minute.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
- Cleanup (Dispersive SPE): Transfer an aliquot of the upper acetonitrile layer to a 15 mL tube containing a suitable d-SPE sorbent (e.g., PSA and C18) to remove interfering matrix components. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
- Final Extract Preparation: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining the polar PTU.
 - Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient from high organic to increasing aqueous mobile phase.
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Injection Volume: 5 - 10 μ L.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: The specific precursor and product ions for PTU and its deuterated internal standard need to be optimized. Representative transitions are provided in Table 3.

Table 3: Representative MRM Transitions for PTU and **1,3-Propylene-d6 Thiourea**

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)
Propylene Thiourea (PTU)	117.1	60.1	72.1
1,3-Propylene-d6 Thiourea	123.1	64.1	76.1

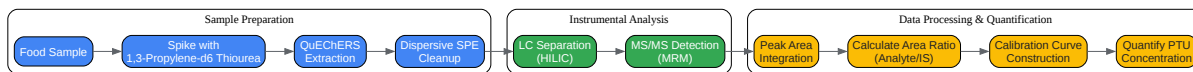
Note: The exact m/z values may vary slightly depending on the instrument and calibration. These transitions are inferred based on the structure and known fragmentation patterns of similar compounds.

Data Analysis and Quantification

- Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix extract with known concentrations of PTU and a constant concentration of **1,3-Propylene-d6 thiourea**.
- Ratio Calculation: For each standard and sample, calculate the peak area ratio of the PTU quantifier transition to the **1,3-Propylene-d6 thiourea** quantifier transition.
- Quantification: Plot the peak area ratio against the concentration of PTU for the calibration standards to generate a calibration curve. Use the equation of the line from the linear regression of the calibration curve to determine the concentration of PTU in the unknown samples based on their measured peak area ratios.

Visualizations

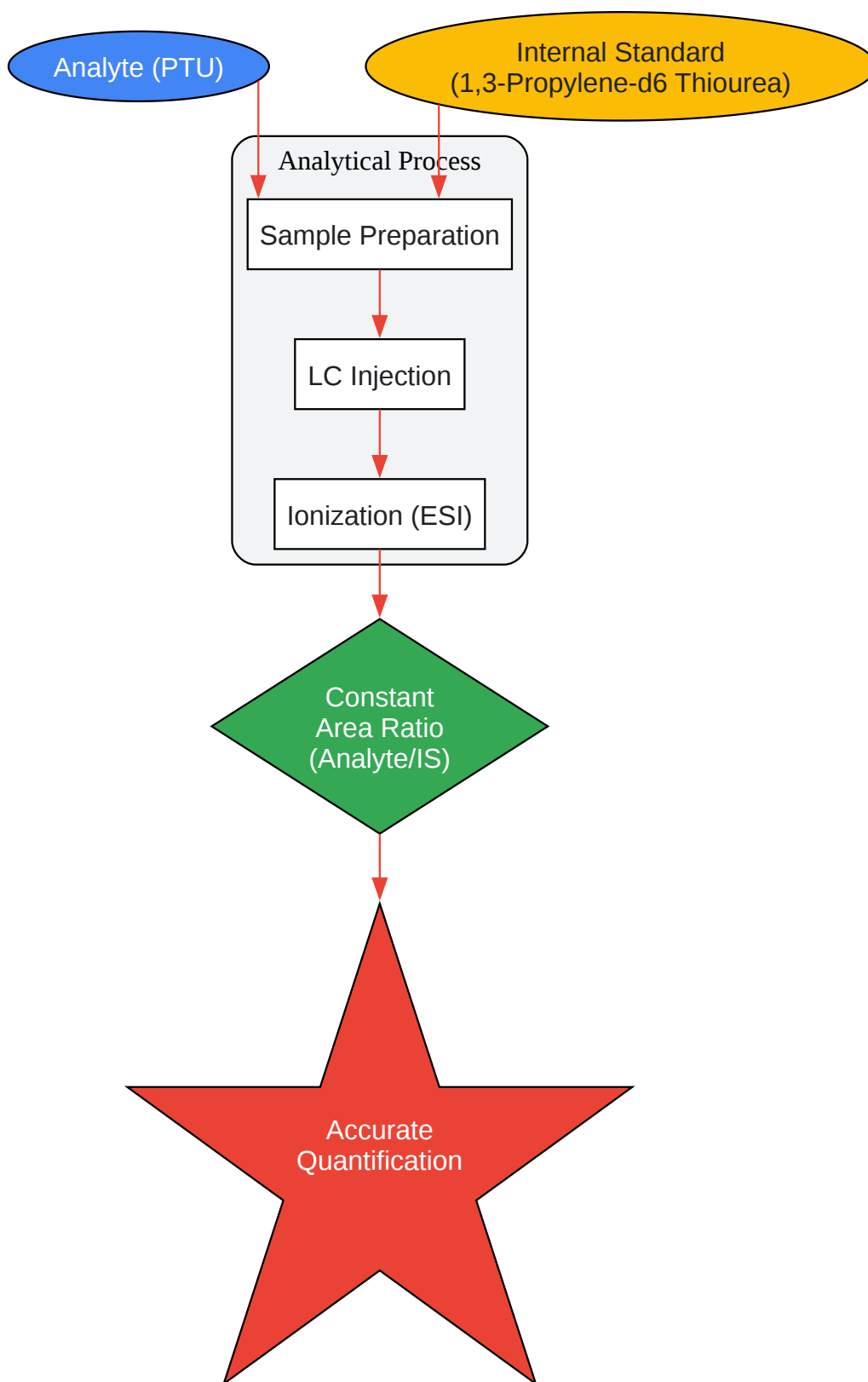
Bioanalytical Workflow using **1,3-Propylene-d6 Thiourea**



[Click to download full resolution via product page](#)

Caption: Workflow for PTU quantification using a deuterated internal standard.

Logical Relationship in Isotope Dilution Mass Spectrometry



[Click to download full resolution via product page](#)

Caption: Principle of accurate quantification using an isotopic internal standard.

Conclusion

1,3-Propylene-d6 thiourea is an essential analytical tool for researchers and professionals in drug development and food safety. Its primary utility as a stable isotope-labeled internal standard enables highly accurate and precise quantification of propylene thiourea by correcting for variations inherent in complex sample analysis. The methodologies and data presented in this guide are intended to facilitate the integration of this compound into robust and reliable bioanalytical workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-PROPYLENE-D6 THIOUREA | 1219802-05-7 [amp.chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 1,3-Propylene-d6 Thiourea | LGC Standards [lgcstandards.com]
- 4. Method development and validation for low-level propineb and propylenethiourea analysis in baby food, infant formula and related matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to 1,3-Propylene-d6 Thiourea for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139014#commercial-suppliers-of-1-3-propylene-d6-thiourea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com